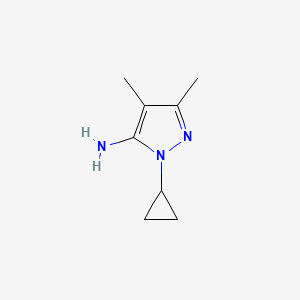
1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of cyclopropyl hydrazine with 3,4-dimethyl-1H-pyrazole-5-carboxylic acid under specific conditions . The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include oxidized, reduced, and substituted pyrazole derivatives .
Scientific Research Applications
1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to the active site of the target protein, inhibiting its activity and thereby exerting its biological effects . The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
1-Cyclopropyl-3,4-dimethyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
3,5-Dimethyl-1H-pyrazole: This compound lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in its interactions.
1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine: This compound has a similar structure but with one less methyl group, which may affect its binding affinity and specificity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of steric and electronic properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-cyclopropyl-4,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C8H13N3/c1-5-6(2)10-11(8(5)9)7-3-4-7/h7H,3-4,9H2,1-2H3 |
InChI Key |
RHRMQIKWWBUGKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















